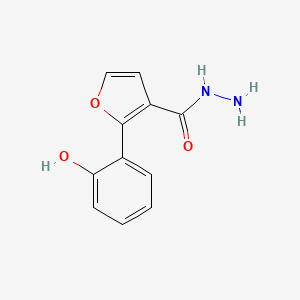

2-(2-Hydroxyphenyl)furan-3-carbohydrazide

Description

Significance of Furan-Containing Heterocycles in Contemporary Chemical Research

Furan (B31954), a five-membered aromatic heterocyclic compound containing one oxygen atom, is a foundational structure in organic and medicinal chemistry. ijabbr.com First isolated in 1870 by German chemist Heinrich Limpricht, the furan nucleus is a versatile building block for synthesizing more complex molecules. Its derivatives are integral to a vast array of natural products, pharmaceuticals, agrochemicals, and materials. researchgate.net

The significance of the furan scaffold is largely due to the wide spectrum of biological activities exhibited by its derivatives. ijabbr.comutripoli.edu.ly The inclusion of the furan ring into a molecule's structure can confer potent therapeutic properties, and even minor changes to the substitution pattern can significantly alter its biological activity. researchgate.net Furan-containing compounds are components of numerous clinically approved drugs and are frequently investigated for their potential as novel therapeutic agents. researchgate.netutripoli.edu.ly The broad range of pharmacological effects makes this heterocycle a privileged scaffold in drug discovery. ijabbr.com Researchers continue to explore furan derivatives for their potential to act on various biological targets, including enzymes and receptors, to develop new treatments. ijabbr.comontosight.ai

Table 1: Documented Biological Activities of Furan Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against a wide range of bacteria (Gram-positive and Gram-negative) and fungi. | researchgate.netutripoli.edu.ly |

| Antiviral | Shows activity against various viral strains. | researchgate.netutripoli.edu.ly |

| Anti-inflammatory | Exhibits properties that reduce inflammation. | ijabbr.comresearchgate.net |

| Analgesic | Acts to relieve pain. | ijabbr.comresearchgate.net |

| Anticancer | Demonstrates cytotoxic or anti-proliferative effects against various cancer cell lines. | researchgate.netutripoli.edu.lyontosight.ai |

| Anticonvulsant | Helps prevent or reduce the severity of seizures. | researchgate.netutripoli.edu.ly |

| Antidepressant | Possesses properties that may alleviate symptoms of depression. | ijabbr.comresearchgate.net |

| Antihypertensive | Can be used to lower high blood pressure. | ijabbr.comresearchgate.net |

Importance of Hydrazide and Carbohydrazide (B1668358) Moieties as Versatile Synthons and Bioactive Pharmacophores

The hydrazide functional group, characterized by a -C(=O)NHNH₂ structure, is a cornerstone in synthetic and medicinal chemistry. mdpi.comresearchgate.net Hydrazides and their derivatives are highly valued as versatile synthons, serving as crucial intermediates for the synthesis of a wide variety of heterocyclic compounds, including five, six, and seven-membered rings. mdpi.comresearchgate.net This reactivity stems from their ability to react with both electrophiles and nucleophiles. researchgate.net They exist in a keto-enol tautomeric equilibrium, which further contributes to their synthetic utility. mdpi.com

Beyond their role in synthesis, hydrazides and the related carbohydrazides (OC(N₂H₃)₂) are recognized as important pharmacophores, meaning they are a key structural component responsible for a molecule's biological activity. nih.gov The hydrazide-hydrazone moiety (-CO-NH-N=C) in particular is found in numerous compounds with a broad range of therapeutic applications. nih.govnih.gov The incorporation of this moiety can lead to compounds with significant biological effects, and they are widely studied for potential use as drugs, herbicides, and plant growth regulators. mdpi.com

Carbohydrazides specifically have been identified as building blocks for a plethora of compounds exhibiting diverse biological activities. chemicalbook.comajgreenchem.com Their derivatives are investigated for a wide spectrum of pharmacological actions, underscoring their importance in the development of new therapeutic agents. ajgreenchem.com

Table 2: Documented Biological Activities of Hydrazide and Carbohydrazide Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Includes antibacterial, antifungal, and antimycobacterial properties. | mdpi.comnih.govchemicalbook.commdpi.com |

| Anticancer/Antitumor | Shows efficacy against various cancer cell lines. | nih.govchemicalbook.commdpi.com |

| Anti-inflammatory | Possesses properties to counteract inflammation. | chemicalbook.commdpi.comresearchgate.net |

| Anticonvulsant | Demonstrates activity in controlling seizures. | mdpi.comnih.gov |

| Antituberculosis | Exhibits activity against Mycobacterium tuberculosis. | nih.govajgreenchem.com |

| Antiviral | Shows potential in combating viral infections. | mdpi.comnih.govajgreenchem.com |

| Analgesic | Provides pain-relieving effects. | chemicalbook.com |

| Antidiabetic | Has been studied for potential hypoglycemic effects. | chemicalbook.commdpi.com |

Overview of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide as a Novel Research Target in Synthetic and Medicinal Chemistry

The compound this compound emerges as a molecule of significant interest by combining three key structural motifs: the furan ring, the hydroxyphenyl group, and the carbohydrazide linker. This molecular architecture represents a deliberate strategy in medicinal chemistry to create hybrid molecules that may exhibit enhanced or novel biological activities derived from its constituent parts.

While extensive research on this specific compound is not widely documented, its structure is emblematic of a class of molecules being actively investigated. For instance, studies on new carbohydrazide derivatives that incorporate a furan moiety have demonstrated significant anticancer effects on human lung cancer cells. researchgate.net Similarly, research into related furan-hydrazide structures has revealed potential analgesic and anti-inflammatory activities. researchgate.net The synthesis of various furan-based Schiff bases derived from hydrazides has also been a fruitful area of research, yielding compounds with notable cytotoxic activity against cancer cell lines. nih.gov

The rationale for targeting this compound for synthesis and biological evaluation is based on the following principles:

The Furan Scaffold : As established, the furan ring is a well-known pharmacophore associated with a multitude of biological activities. ijabbr.comresearchgate.net

The Carbohydrazide Moiety : This functional group acts as both a versatile synthetic handle and a potent bioactive component, known to chelate metal ions and form hydrogen bonds with biological targets. mdpi.comnih.gov

The 2-Hydroxyphenyl Group : This phenolic moiety is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with enzymes and receptors. The synthesis of related 2-(hydroxyphenyl)benzofurans has been explored for applications such as inhibiting β-amyloid aggregation. researchgate.net

The strategic combination of these three components makes this compound a compelling target for synthetic chemists and pharmacologists exploring new therapeutic agents, particularly in areas like oncology and inflammatory diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)furan-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-13-11(15)8-5-6-16-10(8)7-3-1-2-4-9(7)14/h1-6,14H,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNFVCJWZTIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Hydroxyphenyl Furan 3 Carbohydrazide and Its Analogues

General Synthetic Routes to Furan-3-carbohydrazide (B2651800) Derivatives

The construction of furan-3-carbohydrazide derivatives typically involves a two-stage process: the formation of the furan (B31954) ring with a suitable functional group at the 3-position, followed by the introduction of the carbohydrazide (B1668358) moiety.

Approaches Involving Furan Ring Formation

The synthesis of the furan nucleus is a well-established area of organic chemistry, with several named reactions providing versatile routes to substituted furans. organic-chemistry.org

One of the most prominent methods for synthesizing furans is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method is highly effective for producing a wide range of substituted furans. The reaction typically proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. alfa-chemistry.com Various protic and Lewis acids can be employed as catalysts. alfa-chemistry.com

Another classical approach is the Feist-Bénary synthesis , which provides access to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.comquimicaorganica.orgambeed.com The initial step is analogous to a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. This method is particularly relevant for the synthesis of furans bearing a carboxylate group at the 3-position.

Modern synthetic methods often employ transition-metal catalysis to achieve the construction of substituted furan rings with high efficiency and regioselectivity. Catalysts based on palladium, copper, gold, and ruthenium have been successfully utilized in various cyclization and annulation reactions to form the furan core from readily available starting materials. nih.govorganic-chemistry.orgwustl.edu For instance, palladium-catalyzed reactions of enyne acetates and copper-catalyzed annulation of aryl ketones with aromatic olefins are effective strategies for creating multisubstituted furans. organic-chemistry.org

Strategies for Carbohydrazide Moiety Introduction

The introduction of the carbohydrazide functional group (-CONHNH₂) is most commonly achieved through the hydrazinolysis of a corresponding ester . researchgate.netnih.govnih.govresearchgate.net This reaction involves treating a furan-3-carboxylate ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent. The reaction is generally efficient and proceeds under mild conditions.

Alternatively, the carbohydrazide can be formed from the corresponding furan-3-carboxylic acid by first converting the acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with hydrazine. The direct conversion of carboxylic acids to carbohydrazides is also possible but may require harsher conditions or specific activating agents.

Targeted Synthesis of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide

The synthesis of the title compound, this compound, requires a strategy that allows for the specific placement of the 2-hydroxyphenyl group at the C2 position and the carbohydrazide at the C3 position of the furan ring.

Precursor Synthesis and Functional Group Transformations

A plausible synthetic route commences with the construction of a suitably substituted furan-3-carboxylate ester, which serves as the immediate precursor to the target carbohydrazide. The Feist-Bénary synthesis is a particularly attractive method for this purpose. This would involve the reaction of an α-halo ketone with a β-ketoester. To introduce the 2-hydroxyphenyl moiety, one of the reactants must contain this group. For instance, the reaction of ethyl 2-chloroacetoacetate with 2-hydroxyacetophenone (B1195853) in the presence of a base could potentially yield ethyl 2-(2-hydroxyphenyl)-4-methylfuran-3-carboxylate.

Once the precursor ester, ethyl 2-(2-hydroxyphenyl)furan-3-carboxylate, is obtained, the final step is the conversion of the ester functionality to the carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695).

Key Reaction Steps and Optimization Considerations

The key steps in the synthesis of this compound are the furan ring formation and the subsequent hydrazinolysis.

Furan Ring Formation (Feist-Bénary Synthesis):

Reactants: An α-halo ketone (e.g., 2-chloro-1-(2-hydroxyphenyl)ethan-1-one) and a β-dicarbonyl compound (e.g., ethyl acetoacetate).

Base: Amines such as ammonia or pyridine are traditionally used. The choice of base can influence the reaction rate and yield.

Solvent: The reaction can often be performed in a variety of solvents, and in some cases, solvent-free conditions have been developed.

Optimization: The reaction conditions, including temperature and reaction time, may need to be optimized to maximize the yield of the desired furan isomer and minimize side reactions. The chemoselectivity and diastereoselectivity can be influenced by the specific substrates and conditions used.

Hydrazinolysis:

Reactants: Ethyl 2-(2-hydroxyphenyl)furan-3-carboxylate and hydrazine hydrate.

Solvent: Ethanol is a common solvent for this transformation.

Optimization: The reaction is typically carried out at reflux temperature. The reaction time should be monitored to ensure complete conversion of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Synthesis of Structurally Related Analogs and Hybrid Compounds

The synthetic methodologies described above can be adapted to produce a wide array of structurally related analogs and hybrid compounds.

By varying the substituents on the starting materials for the furan ring synthesis, a diverse library of furan-3-carbohydrazide derivatives can be generated. For example, using different substituted α-halo ketones or β-dicarbonyl compounds in the Feist-Bénary synthesis would lead to analogs with various substitution patterns on the furan ring and the aryl moiety.

Furthermore, the carbohydrazide group serves as a versatile handle for further derivatization. It can be reacted with aldehydes or ketones to form hydrazones, or with isocyanates to produce semicarbazides. These reactions allow for the introduction of additional structural diversity and the creation of hybrid molecules.

For instance, hybrid molecules combining the furan-carbohydrazide scaffold with other biologically active moieties have been synthesized. An example includes the synthesis of thiophene/furan-artemisinin hybrid molecules, where a furan derivative is linked to the artemisinin (B1665778) core, a known antimalarial agent. nih.gov The synthesis of such hybrids often involves standard coupling reactions, such as esterification, to connect the different molecular fragments.

The synthesis of benzofuran-2-carboxamide (B1298429) derivatives, which are structurally related to the target compound, has also been explored. mdpi.com These syntheses often involve multi-step sequences, including palladium-catalyzed C-H arylation to introduce substituents at the C3 position of the benzofuran (B130515) ring.

Below is an interactive data table summarizing some of the key synthetic reactions discussed:

| Reaction Name | Reactants | Product Type | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Substituted Furan | Acid-catalyzed cyclization and dehydration. organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Feist-Bénary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Substituted Furan | Base-catalyzed condensation and cyclization. wikipedia.orgchemeurope.com |

| Transition-Metal Catalysis | Various (e.g., enynes, alkynes, aryl ketones) | Substituted Furan | High efficiency and regioselectivity using catalysts like Pd, Cu, Au, Ru. nih.govorganic-chemistry.orgwustl.edu |

| Hydrazinolysis | Ester, Hydrazine hydrate | Carbohydrazide | Common method for converting esters to carbohydrazides. researchgate.netnih.gov |

Exploration of Hydroxyphenyl and Substituted Phenyl Analogues

The core of synthesizing this compound and its analogues lies in the formation of the 2-aryl-furan-3-carboxylate precursor. A common and effective method for this is the reaction of an appropriate furan-3-carboxylate with an arylating agent. While a direct synthesis for the 2-(2-hydroxyphenyl) derivative is not explicitly detailed in the provided literature, a plausible route can be extrapolated from established methodologies for related compounds.

One potential pathway involves the synthesis of a suitable furan-3-carboxylic acid ester, which can then be coupled with a protected 2-hydroxyphenyl group. For instance, ethyl 2-methyl-5-phenylfuran-3-carboxylate can be prepared, indicating that the introduction of a phenyl ring at the 2- or 5-position is a known transformation. google.com The synthesis of various alkyl-substituted furan-3-carboxylates is also well-documented. google.com

A general and versatile approach to creating 2-aryl furan derivatives involves the reaction of a furan precursor with an arene in the presence of a strong acid, such as triflic acid (TfOH), which facilitates a hydroarylation reaction. nih.govmdpi.com This method has been successfully applied to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com A similar strategy could potentially be adapted for the synthesis of 2-aryl-furan-3-carboxylic acids.

Once the 2-(substituted-phenyl)furan-3-carboxylic acid or its ester is obtained, the final step is the conversion to the carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux. mdpi.com This is a standard and high-yielding reaction in organic synthesis.

The synthesis of various substituted phenyl analogues can be achieved by employing different substituted phenylating agents in the initial coupling step. For example, using variously substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction with a suitable bromo-furan-3-carboxylate would provide access to a wide range of 2-(substituted-phenyl)furan-3-carboxylates. These can then be converted to their respective carbohydrazides.

Table 1: Examples of Synthetic Precursors for Substituted Puran-3-Carboxylates This table is interactive. You can sort and filter the data.

| Precursor Type | Specific Example | Synthetic Method Reference |

|---|---|---|

| Alkyl-substituted furan-3-carboxylate | Methyl 2,5-dimethylfuran-3-carboxylate | German Laid-Open Applications DOS No. 2,207,098 and DOS No. 2,826,013 google.com |

| Alkyl-substituted furan-3-carboxylate | Ethyl 2-methyl-5-ethylfuran-3-carboxylate | J. Org. Chem. 43 (1978), 4596 google.com |

| Phenyl-substituted furan-3-carboxylate | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | Bull. Soc. Chim. France 1970, google.com, 2272 google.com |

| Dimethyl-substituted furan-3-carboxylate | Methyl 2,4-dimethylfuran-3-carboxylate | Anales real soc. ' espan. fis. y quim. (Madrid) 50 B (1954), 407-412 google.com |

| Trimethyl-substituted furan-3-carboxylate | Methyl 2,4,5-trimethylfuran-3-carboxylate | Anales real soc. ' espan. fis. y quim. (Madrid) 50 B (1954), 407-412 google.com |

Integration with Other Heterocyclic Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems. The carbohydrazide moiety is particularly reactive and can participate in various cyclization reactions to form new rings.

For example, carbohydrazides are known to react with carbon disulfide in the presence of a base to form oxadiazole-thiones. This reaction provides a straightforward method for integrating the furan-3-carbohydrazide core with a 1,3,4-oxadiazole (B1194373) ring.

Furthermore, the reaction of carbohydrazides with aldehydes leads to the formation of hydrazones. mdpi.com These hydrazones can then undergo further cyclization reactions to generate a variety of heterocyclic systems. For instance, the reaction of a furan-3-carbohydrazone with acetic anhydride (B1165640) could potentially lead to the formation of a 1,3,4-oxadiazole derivative.

Another approach for integrating the furan core with other heterocycles involves the Paal-Knorr synthesis, which is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. nih.gov By analogy, a suitably functionalized furan derivative could potentially undergo cyclization with a 1,4-dicarbonyl compound to form a more complex system.

The synthesis of pyrazole (B372694) derivatives from acetyl-containing furan-3-carboxylates and substituted hydrazines has been reported. researchgate.net This suggests that a furan-3-carbohydrazide could potentially be used as a precursor for the synthesis of furan-pyrazole hybrids.

Table 2: Potential Heterocyclic Systems Derived from Furan-3-carbohydrazide This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Resulting Heterocycle |

|---|---|---|

| Furan-3-carbohydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-thione |

| Furan-3-carbohydrazide | Aldehyde, then Acetic Anhydride | 1,3,4-Oxadiazole |

| Acetyl-furan-3-carboxylate | Substituted Hydrazine | Pyrazole |

Spectroscopic Data for this compound Not Available

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that specific experimental data for the advanced spectroscopic characterization of the chemical compound This compound is not publicly available.

The detailed analysis required to fulfill the request for information on ¹H-NMR, ¹³C-NMR, two-dimensional NMR techniques, isotopic labeling applications, and Fourier Transform Infrared (FT-IR) spectroscopy for this specific molecule could not be completed. The search results yielded spectral information for structurally related but distinct compounds, such as derivatives of furan-2-carbohydrazide, which differ in the substitution pattern on the furan ring.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, the generation of the requested detailed article is not possible at this time. The lack of published data prevents a scientifically accurate report on the following topics for this specific molecule:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Hydroxyphenyl Furan 3 Carbohydrazide

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Without primary or referenced experimental data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of synthetic or analytical chemistry would be necessary for this information to become available.

Raman Spectroscopy

Raman spectroscopy provides critical insights into the vibrational modes of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide, offering a molecular fingerprint based on the inelastic scattering of monochromatic light. The analysis of its Raman spectrum allows for the identification and characterization of the compound's key functional groups and structural backbone. The vibrational modes are largely determined by the constituent furan (B31954), hydroxyphenyl, and carbohydrazide (B1668358) moieties.

The furan ring exhibits several characteristic vibrations. Symmetric and asymmetric C-C stretching vibrations within the furan ring are typically observed in the 1000-1420 cm⁻¹ range. globalresearchonline.net The C-H stretching vibrations of the furan ring are expected to appear at higher wavenumbers, generally above 3100 cm⁻¹.

The hydroxyphenyl group contributes its own distinct set of Raman signals. The phenyl ring breathing mode, a collective in-plane vibration of the entire ring, is a strong and characteristic peak often found near 1000 cm⁻¹. nih.gov Other C-C stretching vibrations within the phenyl ring typically produce signals in the 1400-1610 cm⁻¹ region. researchgate.netresearchgate.net The C-O stretching of the hydroxyl group and O-H in-plane bending are also expected to be present, though their positions can be influenced by hydrogen bonding.

The carbohydrazide functional group (-CONHNH₂) introduces several key vibrational modes. A prominent band corresponding to the C=O (Amide I) stretching vibration is expected, typically appearing in the 1630-1680 cm⁻¹ region. The N-H bending (scissoring) mode of the -NH₂ group is anticipated around 1600-1650 cm⁻¹, potentially overlapping with phenyl ring vibrations. The N-N stretching vibration of the hydrazine (B178648) group gives rise to a signal often located between 1050 and 1150 cm⁻¹. researchgate.netnih.gov Furthermore, the N-H stretching vibrations from both the -NH- and -NH₂ groups are expected to produce broad bands in the high-frequency region of 3200-3400 cm⁻¹. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NH-NH₂ | 3200 - 3400 |

| C-H Stretching (Aromatic) | Furan, Phenyl | > 3100 |

| C=O Stretching (Amide I) | Carbohydrazide | 1630 - 1680 |

| N-H Bending | -NH₂ | 1600 - 1650 |

| C=C Stretching | Phenyl Ring | 1400 - 1610 |

| C-C Stretching | Furan Ring | 1000 - 1420 |

| N-N Stretching | Hydrazine | 1050 - 1150 |

Note: The exact positions of these peaks can be influenced by the solid-state packing, intermolecular interactions such as hydrogen bonding, and the specific experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₁₀N₂O₃, which corresponds to a theoretical monoisotopic mass of approximately 218.0691 u.

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺˙) which is energetically unstable and undergoes fragmentation. The resulting fragmentation pattern provides valuable structural information. chemguide.co.ukwikipedia.org The fragmentation of this compound is expected to be directed by its functional groups, leading to characteristic bond cleavages.

A primary fragmentation pathway involves the α-cleavage adjacent to the carbonyl group, a common process for amides and hydrazides. miamioh.edu This can lead to the cleavage of the C-N bond or the N-N bond.

Cleavage of the N-N bond: This would result in the loss of a neutral NH₂ radical (·NH₂), generating a prominent acylium ion.

Cleavage of the C(O)-NH bond: This fragmentation would lead to the formation of a 2-(2-hydroxyphenyl)furan-3-carbonyl cation and the loss of a hydrazinyl radical (·NHNH₂).

Another significant fragmentation pathway involves the cleavage of the bond between the furan and phenyl rings. Additionally, fragmentation can occur within the heterocyclic furan ring or the hydroxyphenyl ring itself, often involving the loss of small neutral molecules like CO, HCN, or H₂O. The presence of the hydroxyl group can also lead to characteristic losses.

Table 2: Plausible Mass Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 218 | [C₁₁H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 202 | [C₁₁H₁₀N₁O₃]⁺ | M⁺˙ - ·NH₂ (Loss of amino radical) |

| 187 | [C₁₁H₉N₂O₂]⁺ | M⁺˙ - ·OH (Loss of hydroxyl radical) |

| 175 | [C₁₁H₉O₂]⁺ | M⁺˙ - ·CONHNH₂ (Loss of carbohydrazide radical) |

| 147 | [C₁₀H₇O]⁺ | Fragmentation of the furan-carbonyl structure |

| 121 | [C₇H₅O₂]⁺ | Cleavage yielding the hydroxyphenyl-carbonyl fragment |

Note: The relative intensities of these fragments depend on their stability and the ionization energy used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a compound, serving as a crucial check for its purity and empirical formula. For this compound, with the molecular formula C₁₁H₁₀N₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular weight of the compound is calculated as follows:

(11 × 12.011) + (10 × 1.008) + (2 × 14.007) + (3 × 15.999) = 132.121 + 10.080 + 28.014 + 47.997 = 218.212 g/mol .

From this, the theoretical weight percentages of each element are derived. Experimental results from an elemental analyzer for a pure sample of the compound are expected to align closely with these calculated values, typically within a ±0.4% margin, thereby verifying its elemental composition. umkc.edudavidson.edu

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₀N₂O₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 60.56% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.62% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.99% |

| Total | | | | 218.212 | 100.00% |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. azolifesciences.comnih.gov An analysis of a suitable single crystal of this compound would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions.

This powerful technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. azom.com The pattern of diffracted spots allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision.

A successful crystallographic study would yield a wealth of structural information, including:

Molecular Confirmation: Absolute confirmation of the connectivity of the atoms, verifying the 2-(2-Hydroxyphenyl) and 3-carbohydrazide substitution pattern on the furan ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, N-N, C-O, C-C) and bond angles, providing insight into the hybridization and electronic environment of the atoms.

Torsional Angles and Conformation: Determination of the dihedral angles between the planes of the furan and hydroxyphenyl rings, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: Detailed characterization of the hydrogen bonding network is of particular importance for this molecule. The hydroxyl (-OH) and carbohydrazide (-CONHNH₂) groups are potent hydrogen bond donors and acceptors. X-ray crystallography would reveal the specific intra- and intermolecular hydrogen bonds, which govern the crystal packing and influence the compound's physical properties.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between the nuclei of bonded atoms (in Ångströms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles describing the conformation around chemical bonds. |

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 2 2 Hydroxyphenyl Furan 3 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a preferred method for calculating the structural and electronic properties of organic compounds due to its balance of accuracy and computational efficiency. nih.govorientjchem.org

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometric optimization. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. arxiv.org For 2-(2-Hydroxyphenyl)furan-3-carbohydrazide, this would be performed using a DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govorientjchem.org

Conformational analysis is also critical, as the molecule possesses several rotatable single bonds—specifically around the furan-phenyl linkage and the carbohydrazide (B1668358) side chain. Different rotational isomers (conformers) can have distinct energy levels, and identifying the global minimum energy conformer is essential for all subsequent calculations. nih.gov The stability of different conformers is influenced by intramolecular interactions, such as the potential for hydrogen bonding between the hydroxyl group (-OH) on the phenyl ring and the hydrazide moiety. manchester.ac.uk Studies on similar hydrazone structures have successfully used potential energy surface scans to establish global and local minima. manchester.ac.uk

Table 1: Example Optimized Geometrical Parameters for a Furan-Carbohydrazide Analog This table presents illustrative data based on typical bond lengths and angles found in related structures. Actual values for this compound would require specific calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | C-N-N | 118 |

| N-N | 1.38 | O=C-N | 123 |

| C-OH | 1.36 | Furan-C-C | 121 |

| Furan (B31954) C-O | 1.37 | C-O-H | 109 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO : Represents the ability of a molecule to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. growingscience.com In furan-based carbohydrazide derivatives, the HOMO is typically localized over the furan and phenyl rings, while the LUMO may be distributed across the carbohydrazide moiety, indicating an intramolecular charge transfer character. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table contains example values based on calculations for similar organic molecules. nih.gov

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Chemical Hardness | η | 2.15 |

| Chemical Potential | µ | -4.00 |

| Electrophilicity Index | ω | 3.72 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl, hydroxyl, and furan groups. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential (electron-poor areas) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the N-H protons of the hydrazide. nih.gov

The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the insights from FMO analysis. researchgate.net

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. orientjchem.org By calculating the harmonic vibrational frequencies, one can assign the specific atomic motions (stretching, bending, twisting) that correspond to the absorption bands observed in experimental spectra (e.g., FT-IR). researchgate.net

For this compound, key vibrational modes would include:

O-H stretching from the hydroxyphenyl group (typically a broad band around 3300-3500 cm⁻¹).

N-H stretching from the hydrazide group (around 3200-3400 cm⁻¹). nih.gov

C=O stretching of the carbonyl group (a strong band around 1650-1680 cm⁻¹). researchgate.netnih.gov

C-O-C stretching of the furan ring.

Aromatic C=C and C-H vibrations . nih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve correlation with experimental data. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. uobasrah.edu.iq Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO response often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). scispace.com

The structure of this compound, with its electron-rich hydroxyphenyl and furan rings and the carbohydrazide group, suggests potential for NLO activity. A large calculated first-order hyperpolarizability (β) value, often inversely related to the HOMO-LUMO energy gap, would indicate a strong NLO response. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Absorption Spectra

While standard DFT is used for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net The method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov These transitions would primarily involve the promotion of electrons from the HOMO and other high-energy occupied orbitals to the LUMO and other low-energy unoccupied orbitals. scirp.org The calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better match experimental conditions, as solvent polarity can influence the absorption wavelengths. researchgate.net The results from TD-DFT calculations allow for a detailed assignment of the bands observed in an experimental UV-Vis spectrum. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time, offering insights into the dynamic behavior and interactions of a compound within a solvent. uni-miskolc.hu Although no specific MD simulations for this compound have been reported, studies on related furan and hydrazide derivatives allow for a theoretical consideration of its behavior in a solution. mdpi.compsu.eduresearchgate.net

An MD simulation of this compound would likely reveal significant conformational flexibility. The single bonds connecting the furan ring to the hydroxyphenyl group and the carbohydrazide moiety would be expected to exhibit rotational freedom, leading to various transient conformations in solution. The stability of these conformations would be influenced by intramolecular hydrogen bonding, particularly between the hydroxyl group of the phenyl ring and the atoms of the carbohydrazide group.

In an aqueous environment, the interactions between the compound and water molecules would be of primary interest. The polar nature of the hydroxyl and carbohydrazide groups suggests that these regions of the molecule would form strong hydrogen bonds with surrounding water molecules. nih.gov The furan and phenyl rings, being more hydrophobic, would likely have weaker interactions with water. MD simulations could quantify the number and duration of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. uni-miskolc.hu

Quantum Molecular Descriptors and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. orientjchem.orgajchem-b.com For this compound, these calculations can provide valuable quantum molecular descriptors and reactivity indices, even in the absence of direct experimental data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ajchem-b.com

Based on studies of similar aromatic and heterocyclic compounds, the electron-rich furan and hydroxyphenyl rings would likely contribute significantly to the HOMO, while the carbohydrazide moiety, with its electronegative atoms, would have a substantial role in the LUMO. ajchem-b.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

A representative set of calculated quantum molecular descriptors for a molecule with similar functional groups is presented in the table below.

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 |

| Ionization Potential | I ≈ -EHOMO | 6.2 |

| Electron Affinity | A ≈ -ELUMO | 1.8 |

| Electronegativity | χ = (I + A) / 2 | 4.0 |

| Chemical Hardness | η = (I - A) / 2 | 2.2 |

| Chemical Softness | S = 1 / (2η) | 0.227 |

These values are hypothetical and based on typical ranges observed for similar organic molecules. They serve as an illustrative example of the data that would be obtained from a DFT calculation.

Hirshfeld Surface Analysis and Exploration of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in different types of contacts can be identified. nih.gov Although a crystal structure for this compound has not been reported, an analysis of related structures provides insight into the likely intermolecular interactions that would govern its crystal packing. nih.govnih.govresearchgate.net

The Hirshfeld surface of this compound would be expected to reveal a variety of intermolecular contacts. The most significant of these would likely be hydrogen bonds involving the hydroxyl group of the phenyl ring and the N-H and C=O groups of the carbohydrazide moiety. These strong interactions would be represented by distinct red regions on the dnorm map. mdpi.com

In addition to hydrogen bonding, van der Waals forces would also play a crucial role in the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of the different types of intermolecular contacts. iucr.org For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. nih.goviucr.org

| Contact Type | Percentage Contribution |

| H···H | 45% |

| O···H/H···O | 30% |

| C···H/H···C | 15% |

| C···C | 5% |

| N···H/H···N | 3% |

| Other | 2% |

This data is illustrative and represents a plausible distribution of intermolecular contacts for the target compound based on published analyses of molecules with similar functional groups.

The shape index and curvedness plots, also derived from the Hirshfeld surface, could provide further information about the packing, such as the presence of π-π stacking interactions between the aromatic furan and phenyl rings. mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 2 Hydroxyphenyl Furan 3 Carbohydrazide

Reactions of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH2) is a versatile building block for the synthesis of various heterocyclic and acyclic compounds. Its reactivity is primarily centered around the nucleophilic terminal amino group and the adjacent carbonyl group.

One of the most fundamental reactions of the carbohydrazide moiety is its condensation with aldehydes and ketones to form hydrazones and Schiff bases. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727), and it can be catalyzed by the addition of a few drops of an acid, like glacial acetic acid. The resulting hydrazones are characterized by the presence of an azomethine group (-C=N-NH-C=O).

A study on the synthesis of a similar compound, (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide, demonstrated the straightforward nature of this condensation. In this synthesis, 2-furanecarboxylic acid hydrazide was reacted with 2-hydroxybenzaldehyde in refluxing methanol to yield the corresponding hydrazone. nih.gov This reaction highlights the typical conditions and expected outcomes for the condensation of furan (B31954) carbohydrazides with aromatic aldehydes. The presence of the 2-hydroxyphenyl group in 2-(2-hydroxyphenyl)furan-3-carbohydrazide is expected to confer interesting electronic and steric properties to the resulting hydrazones.

Table 1: Examples of Expected Condensation Reactions of this compound

| Aldehyde/Ketone Reactant | Expected Product |

| Benzaldehyde | N'-(phenylmethylene)-2-(2-hydroxyphenyl)furan-3-carbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(2-hydroxyphenyl)furan-3-carbohydrazide |

| Acetone | N'-(propan-2-ylidene)-2-(2-hydroxyphenyl)furan-3-carbohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-2-(2-hydroxyphenyl)furan-3-carbohydrazide |

Note: The products listed are based on the general reactivity of carbohydrazides and require experimental verification for this compound.

The carbohydrazide moiety is a key precursor for the synthesis of a variety of five-membered heterocyclic rings. These cyclization reactions often involve the initial formation of an intermediate, such as a hydrazone or a thiosemicarbazide (B42300), followed by an intramolecular cyclization and dehydration or other elimination step.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through several routes. One common method involves the reaction of the carbohydrazide with a one-carbon donor, such as triethyl orthoformate, followed by cyclization. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, which can be formed from the carbohydrazide, is another effective method for preparing 1,3,4-oxadiazoles. researchgate.net

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from carbohydrazides typically involves the reaction with a source of sulfur and carbon. A common approach is the reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by acidification to induce cyclization. Another route involves the conversion of the carbohydrazide to a thiosemicarbazide by reacting it with an isothiocyanate, followed by cyclization. nih.gov

Triazoles: 1,2,4-Triazoles can also be prepared from carbohydrazide precursors. For instance, the reaction of a carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thiol. nih.gov

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized by the reaction of carbohydrazides with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds through a condensation-cyclization sequence to afford the pyrazole ring. oil.gov.iq

Table 2: General Strategies for Heterocycle Synthesis from a Carbohydrazide Moiety

| Target Heterocycle | Typical Reagents |

| 1,3,4-Oxadiazole (B1194373) | Triethyl orthoformate, Carbon disulfide (followed by oxidation) |

| 1,3,4-Thiadiazole | Carbon disulfide/base, Isothiocyanates (followed by cyclization) |

| 1,2,4-Triazole | Isothiocyanates (to form thiosemicarbazide, then cyclization) |

| Pyrazole | 1,3-Dicarbonyl compounds (e.g., acetylacetone) |

The carbohydrazide moiety can undergo acylation and alkylation at the terminal nitrogen atom.

Acylation: Acylation of the terminal amino group can be achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N,N'-diacylhydrazines. For instance, the reaction of a furan carbohydrazide with an acid chloride in the presence of pyridine (B92270) is a common method for acylation. nih.gov

Alkylation: Alkylation of the carbohydrazide moiety is also possible, though it can be more challenging to control the selectivity due to the presence of multiple nucleophilic sites. The reaction with alkyl halides can lead to mono- or poly-alkylated products depending on the reaction conditions.

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Furan undergoes electrophilic aromatic substitution reactions more readily than benzene. chemicalbook.com The substitution pattern is dictated by the directing effects of the existing substituents and the inherent reactivity of the furan ring. The oxygen atom in the furan ring directs electrophiles primarily to the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. quora.compearson.com In the case of this compound, the C2 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions for furan include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group. nih.govlibretexts.orgyoutube.com

The conditions for these reactions need to be carefully controlled, as the furan ring can be sensitive to strong acids and oxidizing agents.

Beyond electrophilic substitution, other methods can be employed for the functionalization of the furan ring at specific positions. For instance, metal-catalyzed cross-coupling reactions can be used to introduce a variety of substituents at positions that have been pre-functionalized with a leaving group, such as a halogen.

For this compound, functionalization at the C4 or C5 positions could be achieved through strategies such as lithiation followed by reaction with an electrophile, although the directing effects of the existing substituents would need to be considered. The development of regioselective C-H functionalization methods also offers potential routes for the direct introduction of new groups onto the furan ring. mdpi.com

Modifications of the Hydroxyphenyl Group

The hydroxyphenyl moiety in this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic phenyl ring. These modifications can be strategically employed to alter the compound's physical, chemical, and biological properties.

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations. Classical derivatization strategies for phenolic hydroxyls include etherification, esterification, and conversion to sulfonate esters. These reactions can be used to protect the hydroxyl group, modulate its acidity, and introduce new functionalities.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to mask its acidic nature and enhance its lipophilicity. This can be achieved through reactions with alkyl halides, sulfates, or other electrophilic alkylating agents under basic conditions. The choice of base and solvent is crucial for achieving high yields and selectivity.

Esterification: Esterification of the phenolic hydroxyl group can be accomplished by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This modification is often employed to create prodrugs, as esters can be readily hydrolyzed in vivo to release the active phenolic compound. For instance, the esterification of 2-furoic acid, a related furan derivative, has been achieved using tungstophosphoric acid/zirconia composites as recyclable catalysts, highlighting a green and efficient method for such transformations. researchgate.net

Table 1: Potential Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification (Williamson Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-(2-Methoxyphenyl)furan-3-carbohydrazide |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 2-(2-Acetoxyphenyl)furan-3-carbohydrazide |

| Silylation | Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole), Solvent (e.g., DMF) | 2-(2-(tert-Butyldimethylsilyloxy)phenyl)furan-3-carbohydrazide |

This table presents hypothetical derivatization reactions for this compound based on standard organic chemistry principles, as direct experimental data for this specific compound is not available in the cited literature.

The phenyl ring of the 2-(2-hydroxyphenyl) moiety is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group, being an activating and ortho-, para-directing group, influences the position of incoming substituents. However, the steric hindrance from the adjacent furan ring may favor substitution at the para-position relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions that could be explored include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) onto the phenyl ring can significantly alter the electronic properties and biological activity of the molecule.

Nitration: Nitration of the phenyl ring, typically using a mixture of nitric acid and sulfuric acid, would introduce a nitro group, which can serve as a precursor for other functional groups, such as an amino group, through reduction.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, further expanding the structural diversity of the derivatives.

Studies on related furan derivatives have shown that the substitution pattern on the phenyl ring can have a profound impact on their biological activities. For example, research on (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives demonstrated that the number and type of functional groups on the β-phenyl ring greatly affect their tyrosinase inhibitory activity. nih.gov This underscores the importance of exploring various substitution patterns on the phenyl ring of this compound to potentially modulate its biological profile.

Table 2: Potential Substitution Reactions on the Phenyl Ring

| Reaction Type | Reagents and Conditions | Potential Product (Major Isomer) |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2-hydroxyphenyl)furan-3-carbohydrazide |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Hydroxy-5-nitrophenyl)furan-3-carbohydrazide |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-(5-Acetyl-2-hydroxyphenyl)furan-3-carbohydrazide |

This table illustrates hypothetical substitution reactions on the phenyl ring of this compound based on established principles of electrophilic aromatic substitution, given the absence of direct experimental data for this compound in the provided sources.

Metal Complexation Chemistry and Coordination Behavior

The carbohydrazide moiety, in conjunction with the phenolic hydroxyl group and the furan ring oxygen, endows this compound with excellent potential as a chelating ligand for various metal ions. The coordination chemistry of such ligands is an active area of research due to the diverse structural and functional properties of the resulting metal complexes.

Research on the metal complexes of structurally similar ligands, such as (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}Furan-2-carbohydrazide and 3-chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide, has shown that these ligands can act as tridentate ONO donors. nih.govresearchgate.net These studies have reported the synthesis and characterization of mononuclear complexes with various transition metals, including Co(II), Ni(II), and Cu(II), often exhibiting octahedral or tetrahedral geometries. nih.gov

The coordination of the ligand to the metal ion is typically confirmed by spectroscopic techniques. In the infrared (IR) spectra, a shift in the vibrational frequencies of the C=O and C=N (of the tautomeric iminol form) bonds upon complexation provides evidence of coordination. In the ¹H NMR spectra, the disappearance or downfield shift of the phenolic -OH and hydrazide -NH protons can also indicate their involvement in bonding with the metal ion. mdpi.com

Table 3: Expected Coordination Behavior with Transition Metals

| Metal Ion | Potential Coordination Sites | Likely Geometry |

| Cu(II) | Phenolic Oxygen, Carbonyl Oxygen, Azomethine Nitrogen | Distorted Octahedral / Square Planar |

| Ni(II) | Phenolic Oxygen, Carbonyl Oxygen, Azomethine Nitrogen | Octahedral |

| Co(II) | Phenolic Oxygen, Carbonyl Oxygen, Azomethine Nitrogen | Octahedral / Tetrahedral |

| Zn(II) | Phenolic Oxygen, Carbonyl Oxygen, Azomethine Nitrogen | Tetrahedral |

This table outlines the anticipated coordination behavior of this compound with various transition metal ions, based on the coordination chemistry of analogous carbohydrazide ligands reported in the literature. nih.govresearchgate.net

The formation of metal complexes can significantly enhance the biological activity of the parent ligand. For instance, metal complexes of hydrazone derivatives have been shown to possess enhanced antimicrobial, anticancer, and antioxidant properties compared to the free ligands. researchgate.net This enhancement is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the ligand, increases its lipophilicity, and facilitates its transport across biological membranes.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-(2-Hydroxyphenyl)furan-3-carbohydrazide

The current body of scientific literature dedicated specifically to this compound is notably limited. Direct investigations into its synthesis, chemical properties, and biological activities are not extensively documented. However, the broader landscape of research into related compounds, particularly those containing furan (B31954), carbohydrazide (B1668358), and hydroxyphenyl moieties, provides a foundational framework from which potential applications and areas of inquiry for this specific molecule can be extrapolated.

Furan-containing compounds are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgscispace.comutripoli.edu.ly Similarly, the carbohydrazide functional group is a key component in many biologically active molecules, known for its role in forming various heterocyclic derivatives and its contribution to the biological efficacy of parent compounds. The hydroxyphenyl group is also a common feature in many pharmaceuticals and natural products, contributing to antioxidant and other biological activities. The combination of these three structural motifs in this compound suggests a high potential for interesting and therapeutically relevant biological activities, yet this remains largely unexplored.

Unexplored Avenues in Synthetic Methodologies and Chemical Derivatization

The synthesis of this compound itself presents an area ripe for investigation. While general methods for the synthesis of furan derivatives and carbohydrazides are well-established, optimizing a synthetic route to this specific trifunctional molecule could be a valuable academic exercise. organic-chemistry.orgosti.gov Potential synthetic strategies could involve the construction of the 2-aryl-furan scaffold followed by the introduction of the carbohydrazide group at the 3-position.

Beyond the synthesis of the parent compound, there is a vast and unexplored territory for chemical derivatization. The inherent reactivity of the carbohydrazide and hydroxyphenyl moieties offers numerous possibilities for creating a library of related compounds.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential Products |

| Carbohydrazide | Condensation with aldehydes/ketones | Schiff bases (hydrazones) |

| Acylation with acid chlorides/anhydrides | N-acylhydrazides | |

| Cyclization reactions | Triazoles, oxadiazoles, etc. | |

| Hydroxyphenyl | Etherification | Alkoxy derivatives |

| Esterification | Ester derivatives | |

| Electrophilic aromatic substitution | Halogenated or nitrated derivatives |

These derivatization strategies could lead to the generation of novel chemical entities with potentially enhanced biological activities and modulated physicochemical properties.

Opportunities for Advanced Mechanistic Biological Studies and Target Identification

Given the known biological activities of related furan-hydrazide compounds, a logical first step would be to screen this compound and its derivatives for a range of biological effects. utripoli.edu.lyijabbr.com Areas of particular interest could include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects.

Antimicrobial Activity: Screening against various strains of bacteria and fungi to determine its potential as an anti-infective agent.

Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways in cellular and animal models.

Should any significant biological activity be identified, the subsequent opportunities for advanced mechanistic studies are substantial. For instance, if the compound demonstrates anticancer properties, further research could focus on:

Identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic screening.

Elucidating the mechanism of action, for example, whether it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways.

Conducting in vivo studies in animal models to assess its efficacy and preliminary safety profile.

Potential for Further Academic Inquiry and Translational Research Development

The structural framework of this compound holds considerable potential for both academic and translational research. From an academic perspective, this molecule can serve as a versatile scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to guide the design of more potent and selective derivatives.

For translational research, the discovery of a potent biological activity in this class of compounds could pave the way for intellectual property protection and further preclinical development. The journey from a promising hit compound to a clinical candidate is long and challenging, but the unique structural features of this compound make it an intriguing starting point for drug discovery programs. Future efforts could focus on optimizing the lead compound to improve its pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a novel therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Hydroxyphenyl)furan-3-carbohydrazide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling hydroxyphenyl derivatives with furan-carbohydrazide precursors. Key steps include:

- Hydrazide Formation: Reacting furan-3-carbonyl chloride with hydrazine derivatives under anhydrous conditions (e.g., THF, 0–5°C) to form the carbohydrazide backbone .

- Phenolic Coupling: Using acid-catalyzed condensation (e.g., p-toluenesulfonyl chloride in DCM) to attach the 2-hydroxyphenyl group .

- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio for hydrazide precursors) and employing inert atmospheres (N₂) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond angles and hydrogen-bonding networks, critical for resolving steric hindrance in the hydroxyphenyl-furan junction .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect degradation products (e.g., hydrolyzed hydrazide) .

Advanced Research Questions

Q. How can computational modeling complement experimental data in predicting the reactivity of the carbohydrazide moiety?

Methodological Answer:

- DFT Calculations: Simulate electron density maps (e.g., Gaussian 16) to predict nucleophilic/electrophilic sites. For example, the carbohydrazide NH group shows high Fukui indices, explaining its reactivity in Schiff base formation .

- Molecular Docking: Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust protonation states (pH 7.4) to match physiological conditions .

- Validation: Cross-reference computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve discrepancies in biological activity data for derivatives across different assay systems?

Methodological Answer:

- Assay Standardization:

- Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.

- Account for solvent effects (e.g., DMSO <1% v/v) to avoid false negatives in cell-based assays .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Data Normalization: Express IC₅₀ values relative to internal standards and report Hill slopes to assess cooperative binding anomalies .

Key Considerations for Experimental Design

- Contradiction Analysis: If X-ray and NMR data conflict (e.g., tautomerism), perform dynamic NMR or variable-temperature XRD to capture equilibrium states .

- Stability Studies: Monitor hydrolytic degradation in aqueous buffers (pH 2–10) via LC-MS to identify optimal storage conditions (e.g., -20°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.